molecular formula C10H7BrN2O2 B11787871 Methyl 4-bromocinnoline-6-carboxylate

Methyl 4-bromocinnoline-6-carboxylate

Cat. No.: B11787871
M. Wt: 267.08 g/mol
InChI Key: YWSHXACMWSJRBM-UHFFFAOYSA-N
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Description

Methyl 4-bromocinnoline-6-carboxylate is a chemical compound with the molecular formula C10H7BrN2O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromocinnoline-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of cinnoline derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The esterification step involves the use of methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromocinnoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-bromocinnoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromocinnoline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromoquinoline-6-carboxylate
  • Methyl 4-bromopyridine-6-carboxylate
  • Methyl 4-bromoisoquinoline-6-carboxylate

Uniqueness

Methyl 4-bromocinnoline-6-carboxylate is unique due to its specific structure, which combines the cinnoline ring with a bromine atom and a carboxylate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 4-bromocinnoline-6-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3

InChI Key

YWSHXACMWSJRBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=NC=C2Br

Origin of Product

United States

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